molecular formula C11H12Br2O B14061693 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one

Cat. No.: B14061693
M. Wt: 320.02 g/mol
InChI Key: MVISXLPCENMGGV-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O and a molecular weight of 320.02 g/mol . This compound is characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring, along with a brominated propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one can be synthesized through the bromination of 1-(2-bromo-5-ethylphenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is unique due to the presence of both bromine atoms and an ethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

1-bromo-1-(2-bromo-5-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H12Br2O/c1-3-8-4-5-10(12)9(6-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

MVISXLPCENMGGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C(C(=O)C)Br

Origin of Product

United States

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